molecular formula C21H16ClNO5S2 B15098794 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B15098794
M. Wt: 461.9 g/mol
InChI Key: AHZGRDDWOUVJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fused thiopyran-thiazole core substituted with a 4-chlorophenyl carbonyl group at position 6, a 4-methoxyphenyl group at position 7, and a carboxylic acid moiety at position 3. The carboxylic acid at position 5 improves solubility and facilitates hydrogen bonding, critical for target interactions .

Properties

Molecular Formula

C21H16ClNO5S2

Molecular Weight

461.9 g/mol

IUPAC Name

6-(4-chlorobenzoyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C21H16ClNO5S2/c1-28-13-8-4-10(5-9-13)14-15(16(24)11-2-6-12(22)7-3-11)18(20(25)26)29-19-17(14)30-21(27)23-19/h2-9,14-15,18H,1H3,(H,23,27)(H,25,26)

InChI Key

AHZGRDDWOUVJIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(SC3=C2SC(=O)N3)C(=O)O)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and oxidation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiopyrano[2,3-d]thiazole derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis:

Structural and Physicochemical Properties

Compound Name / ID Substituents Melting Point (°C) Key Functional Groups Solubility Indicators
Target Compound 6-(4-ClPh-CO), 7-(4-MeOPh), 5-COOH Not reported Carboxylic acid, carbonyl, methoxy High polarity (carboxylic acid)
rel-(5R,6S,7S)-[7-(4-ClPh)-5-(4-MeOPh)-2-oxo-...-oxo-acetic acid (3d) 6-(4-ClPh), 7-(4-MeOPh), oxo-acetic acid 192–194 Oxo-acetic acid, methoxy Moderate (ester-like solubility)
rel-(5R,6S,7S)-[5-(3,4-diMeOPh)-7-(4-MeOPh)-2-oxo-...-oxo-acetic acid (3b) 5-(3,4-diMeOPh), 7-(4-MeOPh), oxo-acetic acid 184–186 Multiple methoxy groups Lower solubility (lipophilic substituents)
6-Carboxymethyl-7-(4-MeOPh)-...-carboxylic acid potassium salt 6-CH2COOK, 7-(4-MeOPh) Not reported Carboxymethyl (salt form) High (ionic form)
  • Key Observations :
    • The target compound’s carboxylic acid group enhances aqueous solubility compared to ester or oxo-acetic acid derivatives (e.g., 3d) .
    • The potassium salt analog () shows improved solubility, suggesting that salt formation could optimize the target compound’s bioavailability.
    • Melting points correlate with crystallinity; 3d’s higher mp (192–194°C) vs. 3b (184–186°C) reflects stronger intermolecular forces due to the 4-ClPh group .

Pharmacological Activity

Compound Activity Profile Reference Standard Mechanism Insights
Target Compound Not explicitly reported (structural analogs suggest anti-inflammatory potential) N/A Carboxylic acid may enhance target binding via H-bonding.
6-Carboxymethyl-7-(4-MeOPh)-...-potassium salt Anti-inflammatory (comparable to diclofenac) Diclofenac sodium Carboxymethyl group critical for COX inhibition.
rel-(5R,6S,7S)-[5-(3,4-diMeOPh)-7-(4-MeOPh)-...-oxo-acetic acid (3b) Moderate anti-inflammatory N/A Electron-rich substituents (diMeOPh) may reduce potency vs. ClPh analogs.
  • Key Observations :
    • The 4-ClPh group in the target compound may enhance anti-inflammatory efficacy compared to diMeOPh-substituted analogs (e.g., 3b) due to improved electronic interactions with hydrophobic enzyme pockets .
    • Ester-to-carboxylic acid conversion (e.g., ’s ethyl carboxylate vs. target compound) could reduce prodrug activation requirements, favoring direct activity .

Biological Activity

The compound 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClN1O4S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_1\text{O}_4\text{S}

This structure features several functional groups that contribute to its biological activity, including a thiopyrano[2,3-d]thiazole core and various aromatic substituents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance, novel thiopyrano[2,3-d]thiazoles linked to pyrazole moieties have shown promising results as anticancer agents. These compounds were designed through molecular hybridization techniques and demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BHeLa12.5Cell cycle arrest
Compound CA54910.0Inhibition of angiogenesis

Antimicrobial Activity

In addition to anticancer effects, the compound's structural analogs have been evaluated for antimicrobial activity . Studies indicate that certain derivatives exhibit moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Compound NameBacteria TestedZone of Inhibition (mm)
Compound DStaphylococcus aureus18
Compound EEscherichia coli15
Compound FPseudomonas aeruginosa20

Mechanistic Studies

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, some studies suggest that compounds with similar structures inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A relevant case study involves the inhibition of DHODH by related compounds. This enzyme is crucial for pyrimidine biosynthesis and is a validated target in cancer therapy. The inhibition leads to reduced proliferation of cancer cells and has been confirmed through various in vitro assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.